Accelerated Reaction Kinetics: ONp Active Ester vs. Free Carboxylic Acid
The p-nitrophenyl (ONp) ester group in Boc-Asp(OBzl)-ONp is pre-activated for direct aminolysis, fundamentally changing the reaction mechanism compared to an unactivated free acid like Boc-Asp(OBzl)-OH. While direct kinetic data for the specific compound is not published, the reactivity of p-nitrophenyl esters with amines is well-established as being significantly faster than that of corresponding free acids, which require a rate-limiting activation step with a coupling reagent [1]. This eliminates the need for coupling reagents such as DCC or HATU, which are mandatory for Boc-Asp(OBzl)-OH [1]. The result is a more rapid and cleaner coupling, often reaching completion in 1-2 hours under mild conditions, versus several hours to overnight for the in situ activated free acid [1].
| Evidence Dimension | Reaction Rate for Peptide Bond Formation |
|---|---|
| Target Compound Data | Pre-activated; couples via direct aminolysis |
| Comparator Or Baseline | Boc-Asp(OBzl)-OH: Requires in situ activation with e.g., DCC |
| Quantified Difference | Not quantified for the specific compound; class of active esters is generally faster. |
| Conditions | Typical SPPS conditions in DMF or DCM |
Why This Matters
Faster reaction kinetics directly translate to higher throughput, reduced cycle times in automated synthesizers, and less exposure to potentially racemizing conditions.
- [1] Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(7), 1817-1846. View Source
